N-Benzoyl-D-arginine chemical structure and properties
N-Benzoyl-D-arginine chemical structure and properties
An In-depth Technical Guide to N-Benzoyl-D-arginine and Its Derivatives for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Benzoyl-D-arginine and its widely used derivative, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA). It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical structure, properties, applications, and experimental protocols associated with this important biochemical tool.
Introduction: The Significance of Modified Arginine Analogs
In the landscape of biochemical research and pharmaceutical development, modified amino acids serve as indispensable tools for probing enzymatic mechanisms, screening potential drug candidates, and developing diagnostic assays. N-Benzoyl-D-arginine belongs to this class of molecules. While the D-isomer itself is a subject of stereospecific studies, its racemic mixture and derivatives, particularly the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA), have become cornerstones in the study of proteases.[1][2] This guide will delve into the core scientific principles of N-Benzoyl-D-arginine, with a practical focus on the applications of its derivatives that have empowered decades of research in enzymology.
Chemical Identity and Structure
N-Benzoyl-D-arginine is an N-acyl-D-arginine, where a benzoyl group is attached to the alpha-amino group of D-arginine. Its enantiomer is N-Benzoyl-L-arginine.[3] The core structure consists of a benzoyl ring, an amide linkage, and the arginine side chain with its characteristic guanidinium group.
The most commonly utilized derivative in laboratory settings is Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, often referred to by the acronyms DL-BAPNA or BANI.[4][5][] This molecule attaches a p-nitroaniline group to the carboxyl end of the arginine, rendering it a chromogenic substrate for various proteases.[7][8]
Caption: Logical structure of N-Benzoyl-D-arginine.
Physicochemical and Biochemical Properties
The properties of N-Benzoyl-D-arginine derivatives are crucial for their application in biochemical assays. The data presented below pertains primarily to the widely studied Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA).
| Property | Value | Source(s) |
| Synonyms | BAPNA, BANI, Bz-DL-Arg-pNA·HCl | [1][4][] |
| Molecular Formula | C₁₉H₂₂N₆O₄·HCl | [1][4][8] |
| Molecular Weight | 434.88 g/mol | [1][4][9] |
| Appearance | Pale yellow or beige powder | [1][] |
| Melting Point | ~254 - 276 °C | [1][4][9][10] |
| Solubility | Soluble in DMSO (up to 50 mg/ml), DMF, and water with subsequent dilution. | [8][11] |
| Storage Temperature | Recommended at -20 °C or ≤ -15 °C. | [1][12][13] |
| Biochemical Role | Chromogenic substrate for serine proteases like trypsin, papain, and calpain. | [5][7][8][14] |
Synthesis Overview
The synthesis of N-Benzoyl-D-arginine derivatives generally involves the acylation of the arginine amino acid. A common method for producing the chromogenic substrate Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride involves a condensation reaction.
Core Synthesis Strategy: A patented method describes the condensation of Nα-benzoyl arginine with p-nitroaniline.[15][16] This process often utilizes a condensing agent, such as phosphorus pentoxide, in a suitable solvent system like diethyl phosphite.[15][16] The reaction is typically performed in the presence of a tertiary amine base. The resulting product is then treated with hydrochloric acid to yield the final hydrochloride salt, which improves solubility and stability.[15][16] Alternative synthesis routes may involve different coupling reagents or protective group strategies to achieve the desired product, sometimes with a focus on retaining the stereochemistry of the starting L-arginine to produce L-BAPNA.[17][18]
Mechanism of Action and Applications in Research
The primary utility of N-Benzoyl-D-arginine derivatives in research stems from their role as enzyme substrates.[1]
Chromogenic Protease Assays
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (DL-BAPNA) is a quintessential chromogenic substrate.[5][7] Its mechanism is straightforward and elegant:
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Binding: The substrate binds to the active site of a protease, such as trypsin, which preferentially cleaves peptide bonds after arginine or lysine residues.
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Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety.
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Color Release: This cleavage releases p-nitroaniline (pNA), a chromophore that is yellow in solution.[2]
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Detection: The rate of p-nitroaniline release can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.[8][16] This rate is directly proportional to the enzyme's activity.[2]
Caption: Enzymatic hydrolysis of DL-BAPNA for activity assays.
Key Applications
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Enzyme Kinetics: DL-BAPNA is used to determine key kinetic parameters (Km, Vmax) of proteases and to study their reaction mechanisms.[2]
-
Inhibitor Screening: The assay is widely adapted for high-throughput screening of potential protease inhibitors, a critical step in drug discovery.[2] Researchers can assess the efficacy of different compounds by measuring the reduction in pNA release.[4]
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Diagnostics: The principle is applied in diagnostic tests to detect specific proteases in clinical samples, which can be biomarkers for various diseases.[1]
-
Biochemical Research: It is used to quantify protease activity in a wide range of biological samples, from snake venoms and plant extracts to cell lysates.[4]
Experimental Protocol: Trypsin Activity Assay
This protocol provides a standardized methodology for measuring trypsin activity using DL-BAPNA. The causality behind the steps is explained to ensure a self-validating system.
Objective: To quantify the enzymatic activity of trypsin by monitoring the hydrolysis of DL-BAPNA.
Materials:
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Trypsin solution (e.g., in 0.001 M HCl)
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DL-BAPNA stock solution (e.g., 10-20 mM in DMSO)[7]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.1, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Workflow Diagram:
Caption: Workflow for a typical trypsin enzymatic assay.
Step-by-Step Methodology:
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Reagent Preparation:
-
Causality: Preparing fresh solutions is critical for reproducibility. The buffer maintains the optimal pH for trypsin activity, and CaCl₂ is included as it stabilizes the enzyme.
-
Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare working dilutions of the trypsin enzyme in cold assay buffer. Keep on ice.
-
Prepare the working solution of DL-BAPNA by diluting the DMSO stock into the assay buffer to the final desired concentration (e.g., 1 mM).
-
-
Assay Setup:
-
Causality: Including proper controls is essential to validate the results. The "blank" corrects for any non-enzymatic hydrolysis of the substrate or background absorbance from the reagents.
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add the DL-BAPNA working solution to all wells.
-
For blank/control wells, add the same volume of buffer that will be used for the enzyme solution.
-
For test wells, prepare to add the trypsin solution.
-
-
Initiation and Measurement:
-
Causality: Pre-incubating the plate ensures the reaction starts at a stable, defined temperature. Initiating the reaction by adding the enzyme last ensures all reactions start simultaneously.
-
Pre-incubate the microplate at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding the trypsin solution to the test wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 410 nm every 30-60 seconds for a period of 5-10 minutes.[16]
-
-
Data Analysis:
-
Causality: The initial linear phase of the reaction reflects the true initial velocity (V₀) of the enzyme, before substrate depletion or product inhibition occurs.
-
Subtract the absorbance values of the blank wells from the test wells.
-
Plot absorbance versus time for each sample.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Convert the rate (ΔAbs/min) to moles of pNA produced per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[16]
-
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel.
| Guideline | Procedure | Source(s) |
| Personal Contact | Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area. | [12][19] |
| Protective Equipment | Wear protective clothing, chemical-resistant gloves, and safety goggles or eyeglasses. | [12][19][20] |
| Handling | Do not eat, drink, or smoke when handling. Wash hands thoroughly with soap and water after use. | [12][19] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers securely sealed. Recommended temperature is -20°C or below. | [1][12][13][20] |
| Spills | For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a labeled container for disposal. | [19] |
| First Aid (Eyes) | Immediately flush eyes with fresh running water for at least 15 minutes. Seek medical attention if pain persists. | [12][13][19] |
| First Aid (Skin) | Flush skin and hair with running water and soap. Seek medical attention in case of irritation. | [12][13][19] |
| First Aid (Inhalation) | Remove from the contaminated area to fresh air. If not breathing, administer artificial respiration. | [12][13] |
Conclusion
N-Benzoyl-D-arginine and its derivatives, especially the chromogenic substrate DL-BAPNA, are powerful and versatile reagents in the fields of biochemistry and drug development. Their ability to provide a simple, reliable, and quantitative measure of protease activity has made them indispensable for studying enzyme kinetics, screening inhibitors, and advancing our understanding of biological processes. By adhering to rigorous experimental design and safety protocols, researchers can continue to leverage these molecules to drive scientific discovery.
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